Cholesteryl linoleate (CAS 604-33-1) is a naturally occurring cholesterol ester formed via the esterification of cholesterol with the polyunsaturated omega-6 fatty acid, linoleic acid (18:2). As the most abundant cholesteryl ester in human low-density lipoproteins (LDL) and atherosclerotic plaques, it serves as an indispensable biochemical standard for lipidomics and cardiovascular diagnostics [1]. Beyond analytical applications, its unique thermotropic liquid crystalline properties—driven by the di-unsaturated acyl chain—make it a critical functional excipient in the formulation of lipid nanoparticles (LNPs) and liposomes, where precise control over physiological core fluidity is required for optimal payload delivery [2].
Substituting cholesteryl linoleate with closely related analogs, such as cholesteryl oleate (18:1) or saturated variants like cholesteryl palmitate (16:0), fundamentally alters the thermodynamic and chemical behavior of the lipid system. The di-unsaturated linoleate chain depresses the glass transition temperature, ensuring the ester remains in a fluid liquid phase at physiological temperatures (37°C), whereas oleate forms a more rigid liquid-crystalline phase and palmitate remains solid[1]. In analytical workflows, substituting linoleate eliminates the specific diene-driven oxidation pathways required to generate precise hydroperoxide, ketone, and C9 aldehyde biomarkers, rendering mono-unsaturated or saturated esters useless as standards for oxidative stress assays [2].
Differential scanning calorimetry (DSC) demonstrates that the degree of unsaturation in the esterified fatty acid heavily dictates the thermal transitions of cholesteryl esters. Cholesteryl linoleate exhibits a glass transition temperature (Tg) of 215 K, which is significantly lower than that of the mono-unsaturated cholesteryl oleate (Tg = 226 K) [1]. At physiological temperature (37°C), lipid inclusion cores predominantly composed of cholesteryl linoleate exist in a fluid liquid phase, whereas cores dominated by cholesteryl oleate remain in a more rigid liquid-crystalline state, and saturated esters like cholesteryl palmitate remain solid [2].
| Evidence Dimension | Glass transition temperature (Tg) and phase state at 37°C |
| Target Compound Data | Tg = 215 K; forms a fluid liquid phase at 37°C |
| Comparator Or Baseline | Cholesteryl oleate (Tg = 226 K; liquid-crystalline at 37°C) |
| Quantified Difference | 11 K reduction in Tg and distinct physiological phase state |
| Conditions | DSC thermal profiling and physiological temperature modeling |
Procurement of the exact linoleate ester is critical for LNP and liposome formulators who require specific core fluidity at body temperature to control payload release kinetics.
In lipidomic profiling of oxidative stress, cholesteryl linoleate (CE 18:2) degrades through distinct pathways compared to cholesteryl oleate (CE 18:1) and cholesteryl arachidonate (CE 20:4). LC-MS/MS analysis reveals that oxidized cholesteryl linoleate specifically yields C9 aldehyde and carboxylic acid short-chain products (e.g., m/z 558.49 and 574.48) alongside a unique distribution of fatty acyl hydroxides (~17%) and ketones (~12%) [1]. In contrast, CE 18:1 oxidation yields +32 Da dihydroxy/hydroperoxy derivatives (m/z 369.35 for the cholestenyl cation) without the specific diene-cleavage products characteristic of linoleate [1].
| Evidence Dimension | Oxidative degradation product profile via LC-MS/MS |
| Target Compound Data | Yields specific C9 aldehyde/carboxylic acid cleavage products (m/z 558.49, 574.48) |
| Comparator Or Baseline | Cholesteryl oleate (CE 18:1) yields +32 Da dihydroxy derivatives without diene-cleavage fragments |
| Quantified Difference | Unique MS/MS fragmentation fingerprint exclusive to the 18:2 acyl chain |
| Conditions | C18 HPLC–MS/MS lipidomic analysis of oxidized cholesteryl esters |
Analytical laboratories must procure cholesteryl linoleate to establish accurate calibration curves for CE 18:2-specific oxidative biomarkers, as oleate or arachidonate cannot generate the required isobaric fragments.
Commercial and engineered cholesterol esterases exhibit high sensitivity to the acyl-chain structure of their substrates. When calibrating enzymes designed to process human low-density lipoproteins (LDL), cholesteryl linoleate must be used because it is the predominant ester in endogenous LDL. Substituting with short-chain esters or saturated esters drastically alters kinetic parameters. For example, specific engineered Candida rugosa lipases (Lip1 mutants) demonstrate a highly specific hydrolytic activity of 19 μmol/min toward cholesteryl linoleate, a 190-fold increase over baseline wild-type activity (0.1 μmol/min), confirming that the enzyme's binding pocket specifically accommodates the 18:2 polyunsaturated chain [1].
| Evidence Dimension | Enzymatic hydrolytic velocity (Vmax) |
| Target Compound Data | 19 μmol/min (with engineered Lip1 mutant) |
| Comparator Or Baseline | 0.1 μmol/min (wild-type Lip1 baseline) |
| Quantified Difference | 190-fold increase in targeted activity specific to the linoleate ester |
| Conditions | In vitro cholesterol esterase hydrolytic assay |
Diagnostic assay developers and biocatalyst engineers must use cholesteryl linoleate to accurately benchmark the performance and substrate specificity of novel esterase formulations.
Utilizing cholesteryl linoleate as a cholesterol derivative in LNP formulations to tune the internal core fluidity and phase transition behavior at physiological temperatures, optimizing the encapsulation and release of siRNA or mRNA payloads [1].
Serving as an essential analytical standard in LC-MS/MS workflows to quantify oxidized cholesteryl ester biomarkers (e.g., hydroperoxides, ketones, and C9 aldehydes) in cardiovascular and metabolic disease research [2].
Acting as a specific long-chain, polyunsaturated substrate for the calibration and kinetic profiling of commercial cholesterol esterases and lipases used in clinical serum cholesterol diagnostic kits [3].